N-benzyl-6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N-benzyl-6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a piperazine moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Attachment of the Benzyl Group: The benzyl group is typically introduced via a benzylation reaction, using benzyl chloride or benzyl bromide as the benzylating agent.
Final Coupling Reaction: The final step involves coupling the pyridazine and piperazine intermediates with the benzyl group, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-chloro-1,3-benzothiazol-2-amine
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-benzyl-6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C22H21ClN6O3 |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-chloro-4-nitrophenyl)methanone |
InChI |
InChI=1S/C22H21ClN6O3/c23-19-14-17(29(31)32)6-7-18(19)22(30)28-12-10-27(11-13-28)21-9-8-20(25-26-21)24-15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,24,25) |
InChI Key |
GBROKPPRZPQXJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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